Home > Products > Screening Compounds P129715 > Brimonidine/brinzolamide
Brimonidine/brinzolamide -

Brimonidine/brinzolamide

Catalog Number: EVT-1576204
CAS Number:
Molecular Formula: C23H31BrN8O5S3
Molecular Weight: 675.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Brimonidine and brinzolamide are two pharmacologically active compounds primarily used in the treatment of glaucoma and ocular hypertension. Brimonidine is an alpha-2 adrenergic agonist, while brinzolamide is a carbonic anhydrase inhibitor. The combination of these two agents in a fixed-dose formulation has been shown to effectively lower intraocular pressure, making it a valuable option for patients requiring multi-faceted therapeutic approaches.

Source

Brimonidine is typically sourced as brimonidine tartrate, which is a salt form that enhances its solubility and stability. Brinzolamide is produced as a crystalline powder and is derived from the thienothiazine class of compounds. Both compounds are synthesized through well-established chemical processes involving commercially available starting materials.

Classification
  • Brimonidine: Alpha-2 adrenergic agonist
  • Brinzolamide: Carbonic anhydrase inhibitor
Synthesis Analysis

The synthesis of brimonidine and brinzolamide involves multiple steps utilizing various chemical reactions.

Methods and Technical Details

  1. Brimonidine Synthesis:
    • Brimonidine is synthesized through a series of reactions that typically involve the formation of the quinoxaline core followed by the introduction of the bromo substituent and subsequent modifications to yield the tartrate salt.
    • The synthesis generally consists of four steps, utilizing starting materials that are commercially available and well-defined.
  2. Brinzolamide Synthesis:
    • The synthesis process for brinzolamide involves four key steps, including the formation of the thieno[3,2-e]thiazine structure.
    • The final product is purified through crystallization, ensuring high purity levels suitable for pharmaceutical applications.
Molecular Structure Analysis

Structure and Data

  • Brimonidine Tartrate:
    • Chemical formula: C12H10BrN5O4C_{12}H_{10}BrN_{5}O_{4}
    • Structure: Contains a quinoxaline ring system with a bromo substituent and an imidazole moiety.
  • Brinzolamide:
    • Chemical formula: C12H15N3O5SC_{12}H_{15}N_{3}O_{5}S
    • Structure: Features a thieno[3,2-e]thiazine core with sulfonamide functionality.

Both compounds exhibit unique structural properties that contribute to their pharmacological effects.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in the synthesis of both compounds include:

  • For Brimonidine:
    • Electrophilic aromatic substitution reactions to introduce substituents on the quinoxaline ring.
    • Formation of the tartrate salt through acid-base reactions with tartaric acid.
  • For Brinzolamide:
    • Nucleophilic substitution reactions, particularly involving sulfonamide groups.
    • Cyclization reactions to form the thieno[3,2-e]thiazine structure from simpler precursors.

These reactions are critical for achieving high yields and purity in the final products.

Mechanism of Action

Process and Data

  1. Brimonidine Mechanism:
    • Brimonidine acts primarily by stimulating alpha-2 adrenergic receptors in the ciliary body, leading to decreased aqueous humor production and increased uveoscleral outflow.
    • This dual action results in significant reductions in intraocular pressure.
  2. Brinzolamide Mechanism:
    • Brinzolamide inhibits carbonic anhydrase enzyme activity, reducing bicarbonate ion formation which subsequently decreases aqueous humor secretion.
    • This mechanism also contributes to lowering intraocular pressure effectively.
Physical and Chemical Properties Analysis

Physical Properties

  • Brimonidine Tartrate:
    • Appearance: Light tan powder
    • Solubility: Soluble in water; solubility increases at lower pH levels.
  • Brinzolamide:
    • Appearance: White to off-white crystalline powder
    • Solubility: pH-dependent solubility; increased solubility at acidic or basic pH levels.

Chemical Properties

  • Both compounds are stable under normal storage conditions but sensitive to light and moisture.
  • They exhibit specific chiral properties, with brinzolamide being produced as a single enantiomer (R-enantiomer).
Applications

Scientific Uses

  1. Ophthalmology:
    • The primary application of brimonidine/brinzolamide is in treating glaucoma and ocular hypertension.
    • The combination therapy has been shown to enhance efficacy compared to monotherapy options.
  2. Research Applications:
    • Both compounds are subjects of ongoing research regarding their mechanisms, formulations (such as nanoemulsions), and potential new therapeutic uses beyond ocular conditions.
  3. Pharmaceutical Formulations:
    • Development of fixed-dose combinations for ease of administration and improved patient compliance has been a focus area in recent studies.

Properties

Product Name

Brimonidine/brinzolamide

IUPAC Name

5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine;(4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide

Molecular Formula

C23H31BrN8O5S3

Molecular Weight

675.6 g/mol

InChI

InChI=1S/C12H21N3O5S3.C11H10BrN5/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17;12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17);1-4H,5-6H2,(H2,15,16,17)/t10-;/m0./s1

InChI Key

KAKYNGJFPXFCDD-PPHPATTJSA-N

Canonical SMILES

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br

Isomeric SMILES

CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.